2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide
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Description
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.342. The purity is usually 95%.
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Biological Activity
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail its biological activity based on diverse research findings.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H17NO3 |
Molecular Weight | 273.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in different biological contexts. For instance, it may inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation or microbial resistance.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of benzofuran derivatives, including this compound. The results indicate significant activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against common pathogens such as Candida albicans and Fusarium oxysporum.
Table 2: Antifungal Activity Data
Fungal Strain | Minimum Inhibitory Concentration (MIC) (µM) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
The antifungal efficacy indicates its broad-spectrum potential in combating fungal infections .
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been explored extensively. Preliminary studies show that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) |
---|---|
MCF7 (breast cancer) | 12.50 |
A549 (lung cancer) | 26.00 |
HepG2 (liver cancer) | 31.50 |
These results highlight the compound's potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in MDPI reported that several benzofuran derivatives, including this compound, exhibited significant antimicrobial activity with varying MIC values across different pathogens .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines indicated that the compound could inhibit cell growth effectively, suggesting a mechanism of action that may involve apoptosis induction or cell cycle arrest .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound might interact with key signaling pathways involved in inflammation and tumor progression, although specific molecular targets remain to be fully elucidated .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2)9-12-5-3-7-14(16(12)22-17)21-11-15(19)18-10-13-6-4-8-20-13/h3-8H,9-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWWZHXYDCOTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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